N-Oleoyldopamine

Description

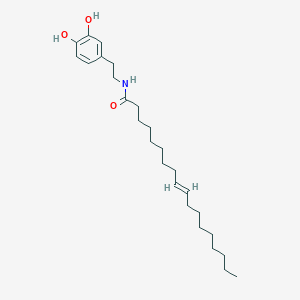

This compound (OLDA) is an amide of dopamine and oleic acid.

putative capsaicin receptor ligand; produces hyperalgesia; isolated from the brain

Structure

2D Structure

Propriétés

IUPAC Name |

(Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h9-10,18-19,22,28-29H,2-8,11-17,20-21H2,1H3,(H,27,30)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBPLXNESPTPNU-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105955-11-1 | |

| Record name | N-Oleoyldopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105955-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Oleoyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105955111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-oleoyldopamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17036 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Oleoyldopamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-OLEOYLDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T87P7X9XSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Oleoyldopamine: A Technical Guide to its Discovery, Isolation, and Biological Significance in the Bovine Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyldopamine (OLDA) is an endogenous bioactive lipid amide that has garnered significant interest within the scientific community due to its potent biological activities, particularly its role as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. First identified in the mammalian brain, OLDA belongs to a class of N-acyldopamines, which are condensation products of dopamine (B1211576) and various fatty acids. This technical guide provides an in-depth overview of the discovery and isolation of OLDA from the bovine brain, detailing the experimental protocols, quantitative data, and the signaling pathways it modulates.

Discovery and Endogenous Presence

This compound was first discovered during the analysis of bovine striatal extracts that were also found to contain another bioactive lipid, N-arachidonoyldopamine (NADA).[1] Subsequent analysis using quadrupole time-of-flight mass spectrometry confirmed the presence of OLDA, alongside N-palmitoyldopamine (PALDA) and N-stearoyldopamine (STEARDA), as endogenous compounds within the mammalian brain.[1][2] While its presence in the bovine brain is established, specific quantitative data on its concentration remains elusive in the current literature. However, studies in the murine striatum have quantified OLDA levels, providing a valuable proxy for its likely concentration in the mammalian central nervous system.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound and a related N-acyldopamine. It is important to note the absence of specific concentration data for OLDA in bovine brain tissue.

| Compound | Tissue | Concentration | Method | Reference |

| This compound (OLDA) | Murine Striatum | 0.15 ± 0.08 pg/mg | LC-MS/MS | [1] |

| N-Arachidonoyldopamine (NADA) | Murine Striatum | 0.74 ± 0.20 pg/mg | LC-MS/MS | [1] |

| N-Arachidonoyldopamine (NADA) | Rat Substantia Nigra | 2.6 ± 1.2 pmol/g wet tissue | Mass Spectrometry | [1] |

Biological Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 for Calcium Influx (TRPV1) | 36 nM | VR1-transfected HEK293 cells | [2] |

Experimental Protocols

Extraction of this compound from Bovine Brain

This protocol is a composite based on established methods for the extraction of N-acyldopamines and other lipids from brain tissue.

Materials:

-

Bovine striatum tissue

-

0.9% NaCl solution

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen gas evaporator

-

Homogenizer

-

Centrifuge

Procedure:

-

Homogenization: Homogenize fresh or frozen bovine striatum tissue in a 2:1 (v/v) mixture of chloroform and methanol. The solvent volume should be approximately 20 times the tissue volume (e.g., 1 g of tissue in 20 mL of solvent).

-

Lipid Extraction: Agitate the homogenate for 15-20 minutes at room temperature.

-

Phase Separation: Centrifuge the homogenate to separate the liquid and solid phases. Collect the supernatant (liquid phase).

-

Washing: Add 0.2 volumes of 0.9% NaCl solution to the supernatant, vortex, and centrifuge to separate the phases. The lower chloroform phase contains the lipids.

-

Drying: Evaporate the chloroform phase to dryness under a stream of nitrogen gas.

-

Solid Phase Extraction (SPE) Purification:

-

Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., methanol/water 70:30).

-

Condition an SPE cartridge with methanol followed by the reconstitution solvent.

-

Load the sample onto the cartridge.

-

Wash the cartridge with the reconstitution solvent to remove polar impurities.

-

Elute the N-acyldopamines with methanol.

-

-

Final Drying and Storage: Evaporate the eluate to dryness under nitrogen and store the purified extract at -80°C until analysis.

Quantification of this compound by LC-MS/MS

This protocol is adapted from a validated method for quantifying N-acyldopamines in mouse striatum.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

C18 reversed-phase column

Procedure:

-

Sample Preparation: Reconstitute the purified brain extract in the initial mobile phase.

-

Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.

-

Mass Spectrometric Detection:

-

Ionize the eluting compounds using electrospray ionization (ESI) in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the protonated molecule of OLDA ([M+H]⁺), and the product ion will be a specific fragment generated by collision-induced dissociation.

-

-

Quantification: Generate a calibration curve using a surrogate matrix (e.g., a brain region with undetectable levels of OLDA, such as the cerebellum) spiked with known concentrations of an OLDA standard. Calculate the concentration of OLDA in the bovine striatum sample by comparing its peak area to the calibration curve.

Signaling Pathways and Metabolism

Biosynthesis of this compound

The precise enzymatic pathway for OLDA biosynthesis in the bovine brain is not fully elucidated. However, it is understood to be synthesized in catecholaminergic neurons through the condensation of oleic acid and dopamine.[3] One proposed mechanism for the synthesis of the related compound NADA involves the direct conjugation of arachidonic acid with dopamine, a process in which Fatty Acid Amide Hydrolase (FAAH) may play a role.[4]

References

- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spongy degeneration in the central nervous system of domestic animals. Part III: Occurrence and pathogenesis hepatocerebral disease caused by hyperammonaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Endogenous Synthesis of N-Oleoyldopamine in Neurons: A Technical Guide

Abstract

N-Oleoyldopamine (OLDA) is an endogenous lipid neuromodulator belonging to the class of N-acyldopamines, which have garnered significant interest for their diverse physiological roles, including their interactions with the endocannabinoid and endovanilloid systems. This technical guide provides an in-depth exploration of the endogenous synthesis pathways of OLDA in neurons. It consolidates current scientific understanding of the proposed biosynthetic routes, the key enzymes implicated in these pathways, and the regulatory mechanisms that may govern OLDA production. This document also presents available quantitative data on related N-acyldopamines to provide context for OLDA's physiological concentrations and offers detailed conceptual experimental protocols for its quantification and the study of its synthesis. Visual diagrams of the proposed pathways and experimental workflows are included to facilitate comprehension. This guide is intended to be a valuable resource for researchers investigating the therapeutic potential of OLDA and other N-acyldopamines.

Introduction

N-acyldopamines are a class of lipid signaling molecules formed by the conjugation of a fatty acid with the neurotransmitter dopamine (B1211576). Among these, this compound (OLDA) has been identified as an endogenous constituent of the mammalian brain, alongside other N-acyldopamines such as N-arachidonoyldopamine (NADA), N-palmitoyldopamine (PALDA), and N-stearoyldopamine (STERDA)[1]. These molecules are of significant interest due to their biological activities, which include modulation of cannabinoid and transient receptor potential (TRP) channels[1][2]. Understanding the endogenous synthesis of OLDA is crucial for elucidating its physiological functions and for the development of novel therapeutics targeting the pathways it modulates.

This guide details the two primary proposed pathways for the biosynthesis of OLDA in neurons: the direct conjugation of oleic acid with dopamine and a multi-step pathway involving an N-oleoyl-tyrosine intermediate.

Proposed Biosynthetic Pathways of this compound

The precise enzymatic machinery responsible for the endogenous synthesis of OLDA is still under active investigation. However, based on studies of the closely related N-arachidonoyldopamine (NADA), two principal pathways have been proposed. It is highly probable that OLDA is synthesized through analogous mechanisms.

Pathway 1: Direct Enzymatic Conjugation

The direct conjugation pathway posits that oleic acid and dopamine are enzymatically linked to form OLDA. This pathway is considered a primary route for the synthesis of NADA[3]. The synthesis is dependent on the availability of both precursors: dopamine, which is synthesized in catecholaminergic neurons, and oleic acid, a common monounsaturated fatty acid in the brain.

While a specific N-acyltransferase that directly catalyzes the formation of OLDA has not yet been definitively identified, enzymes with broader substrate specificities, such as bile acid-CoA:amino acid N-acyltransferase (BACAT) which can conjugate fatty acids to amino acids, may be involved[4]. Another enzyme implicated in this pathway for NADA is Fatty Acid Amide Hydrolase (FAAH). Although primarily a degradative enzyme, FAAH can catalyze the reverse reaction of amide bond formation under conditions of high substrate concentration. However, it is noteworthy that OLDA has been reported to be a poor substrate for FAAH, suggesting that FAAH's role in OLDA synthesis may be indirect, perhaps by regulating the availability of precursor fatty acids.

Pathway 2: The N-Oleoyl-Tyrosine Intermediate Pathway

An alternative hypothesis suggests a multi-step pathway that leverages the existing machinery for dopamine synthesis. This pathway is considered a probable route for OLDA synthesis.

The proposed steps are as follows:

-

N-oleoylation of Tyrosine: The initial step involves the acylation of the amino acid L-tyrosine with oleic acid to form N-oleoyl-tyrosine. The specific N-acyltransferase responsible for this step in neurons is yet to be identified.

-

Hydroxylation: N-oleoyl-tyrosine is then hydroxylated by the enzyme Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine biosynthesis, to produce N-oleoyl-L-DOPA.

-

Decarboxylation: Finally, Aromatic L-Amino Acid Decarboxylase (AADC) catalyzes the decarboxylation of N-oleoyl-L-DOPA to yield this compound (OLDA).

While this pathway is plausible, evidence for the endogenous presence and utilization of N-oleoyl-tyrosine and N-oleoyl-L-DOPA as intermediates in OLDA synthesis is still emerging. For NADA, the corresponding N-arachidonoyl-tyrosine intermediate pathway is not considered the primary route of synthesis.

Key Enzymes in this compound Synthesis

Several key enzymes are implicated in the proposed biosynthetic pathways of OLDA.

-

Tyrosine Hydroxylase (TH): This enzyme is essential for the N-oleoyl-tyrosine intermediate pathway, where it would catalyze the hydroxylation of N-oleoyl-tyrosine. TH is the rate-limiting enzyme in the synthesis of all catecholamines, including dopamine. Its activity is tightly regulated by phosphorylation and feedback inhibition by catecholamines.

-

Aromatic L-Amino Acid Decarboxylase (AADC): AADC is the second enzyme in the dopamine synthesis pathway and is proposed to catalyze the final step of the N-oleoyl-tyrosine intermediate pathway, the decarboxylation of N-oleoyl-L-DOPA to OLDA.

-

N-Acyltransferases: The identity of the specific N-acyltransferase(s) that catalyze the formation of the amide bond between oleic acid and either dopamine or tyrosine remains a critical unknown in the field. Enzymes from the GNAT (GCN5-related N-acetyltransferase) superfamily are known to catalyze the transfer of acyl groups. Further research is needed to identify the specific enzyme(s) responsible for OLDA synthesis.

-

Fatty Acid Amide Hydrolase (FAAH): While primarily a degradative enzyme for endocannabinoids, FAAH has been shown to be involved in the synthesis of N-acylethanolamines through a reverse hydrolysis reaction. Its role in OLDA synthesis is less clear, especially given that OLDA is a poor substrate for FAAH-mediated hydrolysis. It may play an indirect role by modulating the levels of precursor fatty acids.

Quantitative Data

Quantitative data on the endogenous levels of OLDA in various brain regions are not yet extensively documented. However, data for the related N-acyldopamine, NADA, can provide a useful reference point for expected physiological concentrations.

| N-acyldopamine | Brain Region | Concentration (pmol/g wet tissue) | Reference |

| N-Arachidonoyldopamine (NADA) | Rat Striatum | ~5 | --INVALID-LINK-- |

| N-Arachidonoyldopamine (NADA) | Rat Hippocampus | 1.4 ± 0.7 | --INVALID-LINK-- |

| N-Arachidonoyldopamine (NADA) | Rat Thalamus | 0.40 ± 0.09 | --INVALID-LINK-- |

| N-Arachidonoyldopamine (NADA) | Rat Cortex | 0.21 ± 0.03 | --INVALID-LINK-- |

| N-Arachidonoyldopamine (NADA) | Rat Dorsal Root Ganglia | 0.06 ± 0.01 | --INVALID-LINK-- |

| This compound (OLDA) | Murine Striatum | 0.15 ± 0.08 pg/mg | --INVALID-LINK-- |

Note: The concentration of OLDA in the murine striatum is presented in different units in the source material and has been included as reported.

Experimental Protocols

The following sections provide conceptual protocols for key experiments to investigate the endogenous synthesis of OLDA. These are based on established methodologies for the analysis of related lipid signaling molecules.

Quantification of this compound in Brain Tissue by LC-MS/MS

Objective: To accurately measure the concentration of OLDA in specific brain regions.

Methodology:

-

Tissue Homogenization:

-

Dissect the brain region of interest (e.g., striatum, hippocampus) on ice.

-

Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and FAAH inhibitors) using a mechanical homogenizer.

-

-

Lipid Extraction:

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol:water (2:1:1, v/v/v).

-

Add an internal standard (e.g., deuterated OLDA) to the sample prior to extraction for accurate quantification.

-

Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional):

-

For samples with high lipid content, an SPE step using a C18 cartridge can be employed to further purify the sample and remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a reverse-phase C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both OLDA and the internal standard.

-

-

Data Analysis:

-

Quantify the amount of OLDA in the sample by comparing the peak area ratio of OLDA to the internal standard against a standard curve generated with known concentrations of OLDA.

-

In Vitro this compound Synthesis Assay

Objective: To determine the enzymatic activity of OLDA synthesis in neuronal preparations.

Methodology:

-

Preparation of Neuronal Homogenates or Subcellular Fractions:

-

Prepare homogenates from neuronal cell cultures or specific brain regions as described in section 5.1.

-

Alternatively, prepare subcellular fractions (e.g., microsomes, cytosol) by differential centrifugation to localize the enzymatic activity.

-

-

In Vitro Reaction:

-

In a reaction tube, combine the neuronal preparation (homogenate or fraction) with a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Add the substrates: oleic acid (or oleoyl-CoA) and dopamine.

-

For the N-oleoyl-tyrosine pathway, use N-oleoyl-tyrosine as the substrate in the presence of cofactors for TH and AADC (tetrahydrobiopterin, pyridoxal (B1214274) phosphate).

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate).

-

Add an internal standard (deuterated OLDA).

-

Perform lipid extraction as described in section 5.1.

-

-

LC-MS/MS Analysis:

-

Quantify the amount of newly synthesized OLDA using LC-MS/MS as described in section 5.1.

-

-

Controls:

-

Include control reactions with heat-inactivated enzyme preparations to confirm that the synthesis is enzymatic.

-

Include reactions without one of the substrates to confirm substrate dependency.

-

To investigate the involvement of specific enzymes, include inhibitors for TH (e.g., alpha-methyl-p-tyrosine), AADC (e.g., NSD-1015), or FAAH (e.g., URB597).

-

Visualizations

Signaling Pathway Diagrams

References

- 1. This compound, a novel endogenous capsaicin-like lipid that produces hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Oleoyl dopamine induces IL-10 via central nervous system TRPV1 and improves endotoxemia and sepsis outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The human bile acid-CoA:amino acid N-acyltransferase functions in the conjugation of fatty acids to glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Oleoyldopamine: A Technical Whitepaper on a Novel Endovanilloid and Endocannabinoid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Oleoyldopamine (OLDA) is an endogenous bioactive lipid, representing a fascinating intersection of the catecholaminergic, vanilloid, and cannabinoid signaling systems. Formed by the condensation of oleic acid and dopamine (B1211576), OLDA has been identified in the mammalian brain and demonstrates potent activity as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, classifying it as an "endovanilloid."[1][2][3] Concurrently, it interacts with components of the endocannabinoid system, albeit with a different profile than classic endocannabinoids like anandamide (B1667382), designating it a hybrid "endocannabinoid."[4][5] This dual activity imparts on OLDA a complex pharmacological profile with therapeutic potential in pain modulation, cardiovascular protection, and neuro-immune regulation. This document provides an in-depth technical guide to the core pharmacology of OLDA, detailing its signaling pathways, quantitative data, and the experimental protocols used for its characterization.

Core Pharmacology of this compound

OLDA's biological activities are primarily dictated by its interactions with the TRPV1 receptor and, to a lesser extent, components of the endocannabinoid system.

Activity as an Endovanilloid: The TRPV1 Receptor

OLDA is a potent and selective endogenous agonist of the TRPV1 receptor, also known as the capsaicin (B1668287) receptor. The activation of this non-selective cation channel, predominantly expressed in primary sensory neurons, is central to its role in nociception and thermosensation.

-

Mechanism of Action: Upon binding to the TRPV1 receptor, OLDA induces a conformational change that opens the ion channel, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the neuron, initiating the transmission of nociceptive signals.

-

Functional Effects: The activation of TRPV1 by OLDA has been shown to induce calcium influx in TRPV1-expressing cells, produce thermal hyperalgesia (increased sensitivity to heat), and elicit nocifensive (pain-related) behaviors in animal models. These effects are effectively blocked by co-administration of selective TRPV1 antagonists, such as iodo-resiniferatoxin, confirming the on-target activity of OLDA. Furthermore, OLDA-induced activation of TRPV1 in cardiac sensory nerves triggers the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP), which mediate cardioprotective effects against ischemia-reperfusion injury.

Activity as an Endocannabinoid

While its primary identity is that of an endovanilloid, OLDA also interacts with the endocannabinoid system (ECS). These interactions are distinct from those of anandamide (AEA) or 2-arachidonoylglycerol (B1664049) (2-AG).

-

Cannabinoid Receptor Interaction: OLDA is a weak ligand for the cannabinoid type 1 (CB1) receptor. Its affinity for CB1 is significantly lower than that of classical endocannabinoids.

-

Metabolism and Transport: Like N-arachidonoyldopamine (NADA), OLDA is recognized by the anandamide membrane transporter (AMT), suggesting a potential mechanism for its cellular uptake. However, it is a poor substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide, indicating greater metabolic stability.

-

Dopaminergic System Modulation: As a derivative of dopamine, OLDA can cross the blood-brain barrier and exert dopamine-like effects. It has been shown to stimulate locomotor activity in rats, an effect that is antagonized by the D2 receptor antagonist haloperidol, suggesting a direct or indirect modulation of the central dopaminergic systems.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

| Parameter | Receptor/Enzyme/Assay | Species/System | Value | Reference(s) |

| Binding Affinity (Kᵢ) | Vanilloid Receptor 1 (TRPV1) | Human, recombinant | 36 nM | |

| Cannabinoid Receptor 1 (CB₁) | Rat | 1.6 µM (1600 nM) | ||

| Functional Potency (EC₅₀) | Ca²⁺ Influx via TRPV1 | HEK293 cells (VR1-transfected) | 36 nM | |

| Thermal Hyperalgesia (Paw Withdrawal) | Rat | 0.72 µg (intraplantar) | ||

| TRPV1 Current Activation | HEK293 cells (mTRPV1-transfected) | 0.29 ± 0.08 µM | ||

| Functional Potency (IC₅₀) | 5-Lipoxygenase Inhibition | Rat Basophilic Leukemia-1 (RBL-1) cells | 7.5 nM | |

| Effective Concentration | Increased mEPSC Frequency | Rat Spinal Cord Slices | 10 µM | |

| Cardioprotection (Ischemia-Reperfusion) | Mouse Langendorff Heart | 2 nM |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following sections describe the core experimental protocols used to characterize OLDA.

Cytosolic Calcium Influx Assay

This assay quantifies the ability of OLDA to activate TRPV1 channels, leading to an increase in intracellular calcium concentration.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are transfected with a plasmid encoding the human TRPV1 receptor. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics and plated on poly-L-lysine-coated dishes.

-

Dye Loading: Cultured cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4 AM (e.g., 4 µM for 2 hours at 25°C), in a buffer solution. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.

-

Stimulation and Measurement: Baseline fluorescence is measured using a fluorescence plate reader or microscope (excitation ~488 nm, emission ~540 nm). OLDA, dissolved in a suitable vehicle (like DMSO), is added to the cells at various concentrations. The change in fluorescence intensity is recorded immediately after the addition of the compound.

-

Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The maximum change in fluorescence is often determined by adding a calcium ionophore like ionomycin (B1663694) at the end of the experiment. Data are typically normalized to the baseline fluorescence, and dose-response curves are generated to calculate the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPV1 channels upon activation by OLDA.

-

Cell Preparation: Dorsal Root Ganglion (DRG) neurons from rats or mice, which endogenously express TRPV1, are isolated and cultured. Alternatively, HEK293 cells transfected with TRPV1 can be used.

-

Recording Setup: A glass micropipette with a tip resistance of 4-6 MΩ is filled with an intracellular solution (e.g., containing 130 mM NaCl, 0.2 mM EDTA, 3 mM HEPES, pH 7.2). The pipette is pressed against a single cell to form a high-resistance (gigaohm) seal. The cell membrane under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of transmembrane currents.

-

Data Acquisition: Cells are voltage-clamped at a holding potential (e.g., -60 mV or 0 mV). A bath solution containing extracellular ions is continuously perfused over the cell. OLDA is applied to the bath at known concentrations. The resulting inward or outward currents are recorded using an amplifier.

-

Analysis: The amplitude of the OLDA-evoked current is measured and plotted against the concentration to determine the dose-response relationship and EC₅₀. The specificity of the current can be confirmed by applying a TRPV1 antagonist.

In Vivo Thermal Hyperalgesia Assay (Hargreaves Test)

This behavioral test assesses the nociceptive effects of OLDA in live animals.

-

Animal Model: Male Wistar rats or C57BL/6J mice are used.

-

Drug Administration: OLDA, dissolved in a vehicle (e.g., saline containing ethanol (B145695) and Tween 80), is injected into the plantar surface of the hind paw (intraplantar injection).

-

Nociceptive Testing: At various time points after injection, a radiant heat source is focused on the plantar surface of the injected paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is measured. A decrease in this latency compared to vehicle-treated animals indicates thermal hyperalgesia.

-

Data Analysis: The EC₅₀ for the hyperalgesic effect is calculated from the dose-response curve of OLDA concentration versus the reduction in paw withdrawal latency.

Isolated Heart Perfusion (Langendorff Model)

This ex vivo model is used to study the direct effects of OLDA on cardiac function, particularly in the context of ischemia-reperfusion injury.

-

Heart Isolation: Mice (e.g., C57BL/6J wild-type and TRPV1 knockout) are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus via aortic cannulation.

-

Perfusion: The heart is retrogradely perfused at constant pressure (e.g., 80 mmHg) and temperature (37°C) with oxygenated Krebs-Henseleit buffer.

-

Functional Measurement: A balloon is inserted into the left ventricle to measure isovolumic contractile function. Parameters such as Left Ventricular Developed Pressure (LVDP), Left Ventricular End-Diastolic Pressure (LVEDP), and the rate of pressure change (±dP/dt) are continuously recorded. Coronary flow is also monitored.

-

Ischemia-Reperfusion Protocol: After a stabilization period, global ischemia is induced by stopping the perfusion for a set duration (e.g., 20-30 minutes), followed by a reperfusion period (e.g., 45-60 minutes).

-

Drug Treatment: OLDA (e.g., 2 nM) is perfused through the heart before the ischemic period. In some experiments, antagonists for CGRP, SP, or PKC are co-administered to investigate the signaling pathway.

-

Analysis: Cardiac functional recovery is compared between different treatment groups to assess the cardioprotective effects of OLDA.

Signaling Pathways and Visualizations

The following diagrams, rendered using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: OLDA binds to and activates the TRPV1 channel, leading to Ca²⁺ influx and downstream signaling.

References

- 1. This compound, a novel endogenous capsaicin-like lipid that produces hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C26H43NO3 | CID 5282106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. N-Oleoyl dopamine induces IL-10 via central nervous system TRPV1 and improves endotoxemia and sepsis outcomes - PMC [pmc.ncbi.nlm.nih.gov]

N-Oleoyldopamine: A Multifaceted Modulator of Central Nervous System Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Oleoyldopamine (OLDA) is an endogenous lipid neuromodulator synthesized in the central nervous system (CNS) through the condensation of oleic acid and dopamine (B1211576).[1][2] As a member of the endovanilloid and endocannabinoid-like families of compounds, OLDA exhibits a complex pharmacological profile, interacting with multiple receptor systems to modulate a range of physiological and pathological processes within the brain.[3][4] Its ability to cross the blood-brain barrier further enhances its potential as both a research tool and a therapeutic lead.[1][5] This technical guide provides a comprehensive overview of the biological activity of OLDA in the CNS, with a focus on its receptor interactions, downstream signaling pathways, and functional effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Receptor Interactions and Signaling Pathways

OLDA's biological effects in the CNS are primarily mediated through its interactions with three key receptor families: Transient Receptor Potential Vanilloid 1 (TRPV1) channels, G-protein coupled receptor 119 (GPR119), and to a lesser extent, cannabinoid and dopamine receptors.

TRPV1 Receptor Agonism

OLDA is a potent agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[3][6] Activation of TRPV1 by OLDA leads to an influx of calcium ions, triggering a cascade of downstream signaling events.[6] This interaction is central to OLDA's role in nociception and neuroinflammation.

Signaling Pathway of OLDA-Mediated TRPV1 Activation

Figure 1: OLDA activates TRPV1, leading to calcium influx and downstream signaling involved in nociception and neuroinflammation.

GPR119 Receptor Agonism

OLDA has been identified as an agonist for GPR119, a Gαs-coupled receptor expressed in the brain.[7][8] Activation of GPR119 by OLDA stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] This pathway is implicated in the regulation of glucose homeostasis and may have other undiscovered roles in the CNS.[8][9]

Signaling Pathway of OLDA-Mediated GPR119 Activation

Figure 2: OLDA activates GPR119, leading to cAMP production and PKA activation, which can modulate neuronal function.

Interaction with Dopaminergic and Cannabinoid Systems

OLDA's structural similarity to dopamine suggests a potential interaction with the dopaminergic system. Studies have shown that OLDA can increase locomotor activity in rats, an effect that is antagonized by the D2 receptor antagonist haloperidol (B65202).[1] This suggests that OLDA's effects on motor behavior may be mediated, at least in part, through the dopamine system.[1] Furthermore, OLDA is considered an endocannabinoid-like compound and has been shown to have a weak affinity for the CB1 receptor.[6]

Functional Effects in the Central Nervous System

Nociception

As a potent TRPV1 agonist, OLDA plays a significant role in modulating nociceptive signaling. In the spinal cord, OLDA increases the frequency of miniature excitatory postsynaptic currents (mEPSCs) in dorsal horn neurons, an effect that is blocked by TRPV1 antagonists.[10][11] This suggests that OLDA can enhance synaptic transmission in pain pathways.[10][11]

Locomotor Activity

Intraperitoneal administration of OLDA has been shown to cause a dose-dependent increase in locomotor activity in rats.[1] The maximal stimulatory effect is observed at a dose of 10 mg/kg.[1] This hyperlocomotion is attenuated by the dopamine D2 receptor antagonist haloperidol, indicating an involvement of the dopaminergic system.[1]

Neuroinflammation and Immunomodulation

OLDA exhibits potent anti-inflammatory effects in the CNS. It has been shown to induce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) via activation of TRPV1 receptors on CNS neurons.[3] This neuro-immune reflex leads to a reduction in pro-inflammatory cytokines and alleviates neuroinflammation.[3]

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Receptor Binding Affinities and Potencies

| Receptor/Target | Species/System | Assay Type | Parameter | Value | Reference(s) |

| TRPV1 (VR1) | Human (recombinant) | Calcium Influx | EC₅₀ | 36 nM | [6] |

| CB1 | Rat | Radioligand Binding | Kᵢ | 1.6 µM | [6] |

| GPR119 | Human (transfected cells) | cAMP Accumulation | EC₅₀ | ~4.4 µM | [7] |

Table 2: In Vivo Efficacious Doses

| Effect | Animal Model | Route of Administration | Dose Range | Optimal Dose | Reference(s) |

| Increased Locomotor Activity | Rat | Intraperitoneal (i.p.) | 5-20 mg/kg | 10 mg/kg | [1] |

| Nocifensive Behavior | Rat | Intraplantar | 0.72 µg | - | [6] |

| Induction of IL-10 | Mouse | Intravenous (i.v.) | 10 mg/kg | - | [3] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording in Spinal Cord Slices

This protocol is adapted from studies investigating the effect of OLDA on synaptic transmission in dorsal horn neurons.[10][11]

1. Slice Preparation: a. Anesthetize adult male Wistar rats (P19-P23) with pentobarbital (B6593769) sodium (90 mg/kg, i.p.). b. Rapidly dissect the lumbar spinal cord and immerse it in ice-cold, oxygenated (95% O₂/5% CO₂) dissection solution containing (in mM): 95 NaCl, 1.8 KCl, 7 MgSO₄, 0.5 CaCl₂, 1.2 KH₂PO₄, 26 NaHCO₃, 25 D-glucose, and 50 sucrose. c. Cut transverse slices (300-350 µm thick) using a vibratome. d. Incubate slices in dissection solution at 33°C for 30 minutes, then transfer to a recording solution at room temperature for at least 1 hour before recording. The recording solution contains (in mM): 127 NaCl, 1.8 KCl, 1.2 KH₂PO₄, 2.4 CaCl₂, 1.3 MgSO₄, 26 NaHCO₃, and 25 D-glucose, bubbled with 95% O₂/5% CO₂.

2. Electrophysiological Recording: a. Place a slice in the recording chamber and perfuse with oxygenated recording solution at a rate of 2-3 ml/min. b. Visualize neurons in the superficial dorsal horn (laminae I-II) using an upright microscope with DIC optics. c. Use borosilicate glass pipettes (3-7 MΩ) filled with an internal solution containing (in mM): 125 K-gluconate, 10 KCl, 2 MgCl₂, 0.2 EGTA, 10 HEPES, 1 Mg-ATP, and 0.2 Na-GTP (pH adjusted to 7.2 with KOH). d. Establish a whole-cell patch-clamp configuration. e. Record miniature excitatory postsynaptic currents (mEPSCs) in voltage-clamp mode at a holding potential of -70 mV. f. Bath-apply this compound at desired concentrations (e.g., 0.2 µM, 10 µM) and record changes in mEPSC frequency and amplitude.

Experimental Workflow for Patch-Clamp Recording

Figure 3: Workflow for investigating the effects of OLDA on synaptic transmission using patch-clamp electrophysiology.

Locomotor Activity Assessment

This protocol is based on studies evaluating the effect of OLDA on motor behavior in rats.[1]

1. Animals and Housing: a. Use adult male Wistar rats (200-250 g). b. House animals individually in a temperature- and light-controlled environment (12:12 h light/dark cycle) with ad libitum access to food and water. c. Allow at least one week for acclimatization before the experiment.

2. Drug Preparation and Administration: a. Prepare this compound solutions in a vehicle of 5% Tween 20 in saline. b. Administer OLDA (5, 10, or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection. c. For antagonist studies, pre-treat animals with haloperidol (0.1 or 0.2 mg/kg, i.p.) 30 minutes before OLDA administration.

3. Locomotor Activity Monitoring: a. Immediately after injection, place each rat individually into an open-field arena (e.g., 40x40x40 cm) equipped with infrared beams for automated activity monitoring. b. Record locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 2 hours. c. Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of OLDA's effect.

Measurement of IL-10 Release

This protocol is derived from studies investigating the immunomodulatory effects of OLDA.[3]

1. Animal Model of Neuroinflammation: a. Induce neuroinflammation in mice (e.g., C57BL/6) by intravenous (i.v.) or intratracheal (i.t.) administration of lipopolysaccharide (LPS).

2. OLDA Treatment: a. Administer this compound (10 mg/kg, i.v.) or vehicle immediately after the LPS challenge.

3. Sample Collection: a. At a specified time point (e.g., 2 hours post-treatment), collect blood samples via cardiac puncture into EDTA-containing tubes. b. Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma. c. Collect brain tissue after transcardial perfusion with PBS to remove blood.

4. ELISA for IL-10: a. Use a commercially available ELISA kit for mouse IL-10. b. Follow the manufacturer's instructions to measure the concentration of IL-10 in the plasma and brain homogenates. c. Briefly, coat a 96-well plate with a capture antibody against mouse IL-10. d. Block the plate and then add plasma samples or brain homogenates, along with a standard curve of recombinant IL-10. e. After incubation and washing, add a biotinylated detection antibody. f. Follow with an avidin-horseradish peroxidase (HRP) conjugate. g. Add a substrate solution (e.g., TMB) and stop the reaction. h. Read the absorbance at 450 nm using a microplate reader. i. Calculate the concentration of IL-10 in the samples based on the standard curve.

Conclusion

This compound is a versatile endogenous lipid with a complex pharmacological profile in the central nervous system. Its ability to potently activate TRPV1 and GPR119, coupled with its interactions with the dopaminergic system, positions it as a key modulator of nociception, locomotor activity, and neuroinflammation. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the physiological roles of OLDA and explore its therapeutic potential for a variety of CNS disorders. The continued investigation of this fascinating molecule holds promise for the development of novel therapeutic strategies targeting these complex conditions.

References

- 1. N-oleoyl-dopamine increases locomotor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of this compound activation of central histaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Oleoyl dopamine induces IL-10 via central nervous system TRPV1 and improves endotoxemia and sepsis outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C26H43NO3 | CID 5282106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, a novel endogenous capsaicin-like lipid that produces hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Enhances Glucose Homeostasis through the Activation of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound enhances glucose homeostasis through the activation of GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide [mdpi.com]

- 10. The role of the TRPV1 endogenous agonist this compound in modulation of nociceptive signaling at the spinal cord level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

N-Oleoyldopamine's Role in Modulating Dopamine Signaling: A Technical Guide

Executive Summary: N-Oleoyldopamine (OLDA) is an endogenous lipid neuromodulator, formed from the condensation of oleic acid and dopamine (B1211576), that plays a significant role in the central nervous system.[1][2] Initially identified as a potent agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, its activity profile is complex, involving interactions with multiple targets within the dopamine system.[3][4] OLDA modulates the firing of midbrain dopaminergic neurons through a multifaceted mechanism involving TRPV1 channels, dopamine D2 autoreceptors (D2R), the dopamine transporter (DAT), and cannabinoid receptors.[1] Its ability to cross the blood-brain barrier positions it as a molecule of interest for therapeutic development, particularly for neurodegenerative disorders such as Parkinson's disease. This document provides a comprehensive overview of the synthesis, metabolism, and intricate signaling mechanisms of OLDA, supported by quantitative data and detailed experimental protocols relevant to researchers in neuropharmacology and drug development.

Molecular Profile of this compound

Synthesis and Metabolism

This compound is an amide synthesized from the conjugation of oleic acid and dopamine. While its precise biosynthetic pathway in vivo is still under investigation, it is understood to be produced in catecholaminergic neurons. Unlike other endocannabinoid-like molecules such as N-arachidonoyldopamine (NADA), OLDA is a poor substrate for fatty-acid amide hydrolase (FAAH), suggesting alternative metabolic routes. Studies have shown that OLDA's metabolism follows a pathway similar to dopamine itself, specifically through O-methylation by catechol-O-methyltransferase (COMT). This process yields O-methylated derivatives, which may possess their own distinct bioactive properties.

References

N-Oleoyldopamine: A Comprehensive Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyldopamine (OLDA) is an endogenous bioactive lipid, formally a condensation product of oleic acid and dopamine (B1211576), that has emerged as a significant modulator of various physiological and pathological processes.[1][2] Initially identified in the mammalian brain, this N-acyldopamine is recognized as a potent and selective endogenous agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor.[3][4] Its pharmacological profile extends beyond TRPV1 activation, encompassing interactions with the endocannabinoid system and G-protein coupled receptors, positioning OLDA as a molecule of considerable interest for therapeutic development. This technical guide provides an in-depth overview of the pharmacological properties of OLDA, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its principal signaling pathways.

Core Pharmacological Profile

This compound is a multifaceted signaling molecule with a range of biological activities. Its primary and most characterized role is as a potent agonist of the TRPV1 receptor, a non-selective cation channel involved in pain sensation, temperature regulation, and inflammation.[5] Unlike other endogenous TRPV1 agonists like N-arachidonoyldopamine (NADA), OLDA exhibits greater selectivity for TRPV1 over cannabinoid receptors.

Mechanism of Action

The principal mechanism of action of OLDA is the direct activation of the TRPV1 channel. This interaction leads to the influx of cations, primarily Ca2+ and Na+, into the cell, resulting in depolarization and the initiation of downstream signaling cascades. The functional consequences of TRPV1 activation by OLDA are tissue-specific and depend on the cell types expressing the receptor.

Beyond its affinity for TRPV1, OLDA has been shown to interact with other cellular targets:

-

G-Protein Coupled Receptor 119 (GPR119): OLDA is a robust activator of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. This activation stimulates cAMP production and subsequently enhances glucose-dependent insulin (B600854) release, highlighting a potential role for OLDA in glucose homeostasis.

-

Endocannabinoid System: While OLDA has a low affinity for the cannabinoid type 1 (CB1) receptor, it is recognized by the anandamide (B1667382) membrane transporter. It is, however, a poor substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide, suggesting a longer duration of action compared to other endocannabinoids.

-

Dopaminergic Systems: Given its structural relationship to dopamine, OLDA can influence dopaminergic neurotransmission. It has been shown to modulate the activity of midbrain dopaminergic neurons and can induce hyperlocomotion, an effect antagonized by dopamine D2 receptor antagonists.

-

5-Lipoxygenase (5-LOX): OLDA is a potent inhibitor of 5-lipoxygenase, an enzyme involved in the synthesis of pro-inflammatory leukotrienes. This suggests an anti-inflammatory mechanism independent of TRPV1 activation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| TRPV1 Receptor Activity | |||

| EC₅₀ (Calcium Influx) | 36 nM | hTRPV1-transfected HEK293 cells | |

| Kᵢ (hTRPV1) | 36 nM | Human recombinant VR1 | |

| GPR119 Receptor Activity | |||

| EC₅₀ (cAMP accumulation) | ~1 µM | hGPR119-transfected HEK293 cells | |

| Cannabinoid Receptor Binding | |||

| Kᵢ (rCB1) | 1.6 µM | Rat CB1 receptor | |

| Enzyme Inhibition | |||

| IC₅₀ (5-Lipoxygenase) | 7.5 nM | Rat basophilic leukemia-1 (RBL-1) cells | |

| In Vivo Efficacy | |||

| EC₅₀ (Hyperalgesia) | 0.72 µg | Rat (paw withdrawal latency) |

Key Pharmacological Effects

Cardiovascular System

OLDA exhibits significant cardioprotective effects, particularly against ischemia-reperfusion (I/R) injury. This protection is primarily mediated through the activation of TRPV1 channels on sensory nerves in the heart. Activation of these nerves leads to the release of calcitonin gene-related peptide (CGRP) and substance P (SP), which in turn contribute to the cardioprotective phenotype. This effect is absent in TRPV1 knockout mice, confirming the essential role of this receptor.

Nervous System

In the central and peripheral nervous systems, OLDA plays a role in nociception and neuronal signaling. It produces hyperalgesia when administered peripherally, an effect that is blocked by TRPV1 antagonists. In the spinal cord, OLDA can enhance synaptic transmission in dorsal horn neurons, particularly under conditions where TRPV1 receptors are sensitized, such as during inflammation. Furthermore, OLDA can cross the blood-brain barrier and modulate the activity of dopaminergic neurons in the midbrain, impacting motor behavior.

Anti-inflammatory and Immunomodulatory Effects

OLDA possesses notable anti-inflammatory properties. In models of endotoxemia and sepsis, intravenous administration of OLDA leads to a significant increase in the anti-inflammatory cytokine IL-10 and a reduction in pro-inflammatory cytokines. This effect is dependent on TRPV1 expressed on central nervous system neurons and involves a neuro-immune reflex that requires circulating monocytes/macrophages for the systemic production of IL-10. Additionally, its ability to inhibit 5-lipoxygenase contributes to its anti-inflammatory profile.

Metabolic Effects

Through its activation of the GPR119 receptor, OLDA has demonstrated the potential to regulate glucose homeostasis. Oral administration of OLDA improves glucose tolerance in mice, an effect that is absent in GPR119-deficient mice. The activation of GPR119 by OLDA stimulates the release of insulin from pancreatic β-cells in a glucose-dependent manner.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's pharmacological properties.

Langendorff Isolated Heart Perfusion for Ischemia-Reperfusion Injury

This ex vivo model is used to assess the direct effects of OLDA on cardiac function following a simulated heart attack.

Protocol:

-

Animal Preparation: Male wild-type (C57BL/6J) and TRPV1 knockout (TRPV1-/-) mice (25-30 g) are heparinized (500 U/kg, i.p.) and anesthetized with pentobarbital (B6593769) sodium (50 mg/kg, i.p.).

-

Heart Isolation and Perfusion: The hearts are excised and immediately cannulated via the aorta on a Langendorff apparatus. They are retrogradely perfused at a constant pressure of 80 mmHg with Krebs-Henseleit buffer (in mmol/L: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 0.5 Na-EDTA, and 11 glucose), saturated with 95% O₂-5% CO₂ at 37°C.

-

Functional Measurements: A water-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function. Left ventricular developed pressure (LVDP), left ventricular end-diastolic pressure (LVEDP), and the maximal rate of pressure development (+dP/dt) are continuously recorded. Coronary flow is also monitored.

-

Experimental Groups and Ischemia-Reperfusion Protocol:

-

Hearts are allowed to stabilize for 25 minutes.

-

Vehicle or OLDA (e.g., 2 x 10⁻⁹ M) is perfused for a set period (e.g., 10 minutes). In some groups, antagonists for CGRP receptors (CGRP8-37), NK1 receptors (RP-67580), PKC (chelerythrine), or K+ channels (tetrabutylammonium) are administered prior to and during OLDA perfusion.

-

Global ischemia is induced by stopping the perfusion for 35 minutes, followed by 40 minutes of reperfusion.

-

-

Data Analysis: Cardiac functional parameters are compared between groups at the end of the reperfusion period.

In Vitro Calcium Influx Assay in TRPV1-Transfected Cells

This cell-based assay is used to determine the potency of OLDA as a TRPV1 agonist.

Protocol:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells are stably transfected with a plasmid encoding the human TRPV1 receptor. Cells are cultured in standard growth medium.

-

Cell Plating: Cells are plated onto poly-L-lysine coated 96-well plates.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) for 2 hours at 25°C.

-

Compound Addition and Measurement: The fluorescent signal is measured before and immediately after the addition of varying concentrations of OLDA. The change in intracellular calcium concentration is recorded using a fluorescence plate reader.

-

Data Analysis: The concentration-response curve for OLDA is generated, and the EC₅₀ value is calculated. The effect can be compared to a known TRPV1 agonist like capsaicin and tested for inhibition by a TRPV1 antagonist like iodo-resiniferatoxin.

In Vivo Model of Endotoxemia

This model is used to evaluate the anti-inflammatory effects of OLDA in a systemic inflammation context.

Protocol:

-

Animal Model: Mice are challenged with an intravenous or intratracheal injection of lipopolysaccharide (LPS).

-

OLDA Administration: OLDA (e.g., 5 or 10 mg/kg) or vehicle (e.g., 5% Tween 20 in PBS) is administered intravenously immediately or a few hours after the LPS challenge.

-

Sample Collection: Blood samples are collected at various time points after treatment.

-

Cytokine Analysis: Plasma levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines are measured using ELISA or multiplex bead assays.

-

Cellular Analysis: To identify the cellular source of IL-10, circulating monocytes/macrophages can be depleted using clodronate liposomes prior to the experiment.

-

Genetic Knockdown: To determine the role of neuronal TRPV1, experiments can be repeated in mice with pan-neuronal or peripheral nervous system-specific knockdown of the TRPV1 gene.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: TRPV1-Mediated Cardioprotective Signaling Pathway of this compound.

References

- 1. This compound | C26H43NO3 | CID 5282106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-oleoyl-dopamine increases locomotor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel endogenous capsaicin-like lipid that produces hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. N-Oleoyl dopamine induces IL-10 via central nervous system TRPV1 and improves endotoxemia and sepsis outcomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Oleoyldopamine and its Interaction with Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyldopamine (OLDA) is an endogenous lipid amide that has garnered significant interest within the scientific community for its diverse biological activities. Structurally, it is a conjugate of oleic acid and the neurotransmitter dopamine (B1211576). While OLDA is potently and selectively recognized as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, its interaction with the endocannabinoid system, specifically the cannabinoid receptors CB1 and CB2, is less defined. This technical guide provides a comprehensive overview of the current understanding of OLDA's engagement with cannabinoid receptors, presenting quantitative binding data, detailed experimental methodologies, and visualizations of relevant signaling pathways. The available evidence indicates that OLDA is a weak ligand for the CB1 receptor and its affinity for the CB2 receptor remains to be quantitatively determined. This document aims to be a valuable resource for researchers investigating the pharmacology of OLDA and its potential therapeutic applications.

Introduction

This compound (OLDA) is an endogenously produced N-acyldopamine, belonging to a class of lipid signaling molecules with structural similarities to both the endocannabinoid anandamide (B1667382) and the vanilloid compound capsaicin.[1] First identified in the mammalian brain, OLDA's primary and most well-characterized role is as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in pain sensation and inflammation.[2][3]

The structural resemblance of OLDA to endocannabinoids, particularly N-arachidonoyldopamine (NADA), has prompted investigations into its interaction with the cannabinoid receptors, CB1 and CB2. The endocannabinoid system, comprising these receptors, their endogenous ligands, and the enzymes for their synthesis and degradation, plays a crucial role in regulating a myriad of physiological processes. While often referred to as an "endovanilloid and endocannabinoid," the precise nature and functional consequences of OLDA's interaction with CB1 and CB2 receptors are not as thoroughly elucidated as its effects on TRPV1.[1] This guide synthesizes the available quantitative data, outlines the experimental approaches to study these interactions, and provides a framework for understanding the potential signaling outcomes.

Quantitative Data on this compound Interaction with Cannabinoid Receptors

The interaction of this compound with cannabinoid receptors has been primarily characterized through competitive radioligand binding assays. These assays determine the affinity of an unlabeled compound (OLDA) by measuring its ability to displace a radiolabeled ligand from the receptor. The key parameter derived from these experiments is the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

Table 1: Binding Affinity of this compound at Cannabinoid Receptors

| Receptor | Ligand | Species | Assay Type | Kᵢ (µM) | Reference |

| CB1 | This compound | Rat | Radioligand Binding Assay | 1.6 | [2] |

| CB2 | This compound | - | - | Not Determined | - |

Kᵢ: Inhibition Constant

The data clearly indicates that OLDA possesses a weak affinity for the rat CB1 receptor, with a Kᵢ value in the micromolar range. To date, there is a lack of published quantitative binding data for OLDA at the CB2 receptor. General studies on N-acyldopamines suggest a low affinity for CB2 receptors, but specific experimental determination for OLDA is required for confirmation.

There is currently no available data on the functional activity of OLDA at either CB1 or CB2 receptors, such as EC₅₀ (half maximal effective concentration) or Eₘₐₓ (maximum effect) values from functional assays like GTPγS binding or cAMP modulation assays.

Experimental Protocols

The characterization of this compound's interaction with cannabinoid receptors involves standard pharmacological assays. The following are detailed methodologies for key experiments.

Cannabinoid Receptor Binding Assay (Competitive Inhibition)

This protocol is adapted from the methodology used to determine the binding affinity of N-acyldopamines for the CB1 receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for the CB1 receptor using a competitive radioligand binding assay.

Materials:

-

Membrane Preparation: Rat brain tissue or cells stably expressing the rat CB1 receptor.

-

Radioligand: [³H]SR141716A (a selective CB1 antagonist).

-

Test Compound: this compound (OLDA).

-

Non-specific Binding Control: A high concentration of a known CB1 ligand (e.g., WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4.

-

Wash Buffer: Assay buffer containing 5 mg/ml bovine serum albumin (BSA).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In test tubes, combine:

-

A fixed concentration of [³H]SR141716A.

-

Varying concentrations of this compound (typically from 10⁻⁹ M to 10⁻⁴ M).

-

A fixed amount of membrane protein (e.g., 50 µg).

-

For total binding, omit OLDA.

-

For non-specific binding, add a high concentration of WIN 55,212-2 (e.g., 10 µM).

-

Bring the final volume to 1 ml with assay buffer.

-

-

Incubation: Incubate the tubes at 30°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the OLDA concentration.

-

Determine the IC₅₀ value (the concentration of OLDA that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Workflow Diagram:

Caption: Workflow for Cannabinoid Receptor Binding Assay.

Functional Assays: GTPγS Binding and cAMP Accumulation

While no specific data exists for OLDA, the following are standard protocols to assess the functional activity of a ligand at G protein-coupled receptors like CB1 and CB2.

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at cannabinoid receptors by measuring its effect on G-protein activation.

Principle: Agonist binding to a Gᵢ/ₒ-coupled receptor like CB1 or CB2 facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G-proteins. An increase in [³⁵S]GTPγS binding indicates agonism.

Materials:

-

Membranes from cells expressing CB1 or CB2 receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound.

-

Control agonist (e.g., CP55,940).

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

Procedure:

-

Assay Setup: In a 96-well plate, combine:

-

Membrane preparation.

-

GDP (to ensure binding is from a guanine (B1146940) nucleotide-free state).

-

Varying concentrations of OLDA.

-

For basal binding, add buffer only.

-

For maximal stimulation, add a saturating concentration of a control agonist.

-

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash filters with ice-cold buffer.

-

Detection: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the OLDA concentration to determine EC₅₀ and Eₘₐₓ values.

Objective: To determine if this compound modulates adenylyl cyclase activity through cannabinoid receptors.

Principle: CB1 and CB2 receptors are primarily coupled to Gᵢ/ₒ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP levels in response to the test compound.

Materials:

-

Whole cells expressing CB1 or CB2 receptors.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound.

-

Control agonist (e.g., WIN 55,212-2).

-

cAMP assay kit (e.g., ELISA, HTRF).

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate cells with varying concentrations of OLDA.

-

Stimulation: Add forskolin to all wells (except basal control) to stimulate cAMP production.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the OLDA concentration to determine the IC₅₀ (for agonists) or EC₅₀ (for inverse agonists) and Eₘₐₓ values.

Signaling Pathways

The interaction of ligands with cannabinoid receptors initiates a cascade of intracellular signaling events. While the specific downstream effects of OLDA binding to cannabinoid receptors have not been elucidated, this section describes the canonical signaling pathways associated with CB1 and CB2 receptor activation.

G-Protein Coupling and Downstream Effectors

CB1 and CB2 receptors are classical G protein-coupled receptors (GPCRs) that primarily couple to the Gᵢ/ₒ family of heterotrimeric G proteins.

Signaling Cascade:

-

Agonist Binding: An agonist, such as an endocannabinoid, binds to the receptor.

-

Conformational Change: This induces a conformational change in the receptor.

-

G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαᵢ/ₒ subunit.

-

Subunit Dissociation: The Gαᵢ/ₒ-GTP and Gβγ subunits dissociate from each other and the receptor.

-

Effector Modulation:

-

Gαᵢ/ₒ-GTP: Directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

-

Gβγ: Can modulate the activity of various ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels. It can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.

-

Caption: Canonical Gᵢ/ₒ-mediated signaling pathway for cannabinoid receptors.

β-Arrestin Recruitment

In addition to G-protein-mediated signaling, agonist binding to cannabinoid receptors can also lead to the recruitment of β-arrestin proteins.

Role of β-Arrestin:

-

Receptor Desensitization: β-arrestins play a key role in the desensitization of GPCRs by uncoupling them from G-proteins and targeting them for internalization.

-

G-Protein-Independent Signaling: β-arrestins can also act as scaffolds for other signaling proteins, such as components of the MAPK pathway, initiating a wave of signaling that is independent of G-protein activation.

The ability of a ligand to preferentially activate either the G-protein or the β-arrestin pathway is known as "biased agonism" and is an area of intense research in drug development. The potential for OLDA to act as a biased agonist at cannabinoid receptors is currently unknown.

Caption: β-Arrestin recruitment pathway following cannabinoid receptor activation.

Conclusion and Future Directions

This compound presents a fascinating case of a multi-target endogenous lipid mediator. While its role as a potent TRPV1 agonist is well-established, its interaction with the cannabinoid system remains an area ripe for further investigation. The current data definitively classifies OLDA as a weak ligand for the CB1 receptor, with its affinity for the CB2 receptor yet to be reported.

Future research should prioritize the following:

-

Determination of CB2 Binding Affinity: Quantifying the Kᵢ of OLDA at the CB2 receptor is essential to complete its basic pharmacological profile at cannabinoid receptors.

-

Functional Characterization: Comprehensive functional studies using assays such as GTPγS binding, cAMP modulation, and β-arrestin recruitment are needed to determine if OLDA acts as an agonist, antagonist, inverse agonist, or biased agonist at both CB1 and CB2 receptors.

-

In Vivo Studies: Elucidating the physiological and behavioral effects of OLDA that are specifically mediated by cannabinoid receptors, independent of its actions at TRPV1, will be crucial for understanding its overall biological role.

A more complete understanding of the interaction of this compound with the endocannabinoid system will not only enhance our knowledge of this complex signaling network but may also unveil new therapeutic opportunities for a range of pathological conditions.

References

N-Oleoyldopamine: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Oleoyldopamine (OLDA) is an endogenous N-acyldopamine, a condensation product of oleic acid and dopamine, that has emerged as a promising multifaceted therapeutic agent. Initially identified in the mammalian brain, OLDA is a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4] Its ability to cross the blood-brain barrier further enhances its therapeutic utility.[3] Extensive preclinical research has demonstrated its significant potential in diverse therapeutic areas, including cardioprotection, neuroprotection, immunomodulation, and metabolic regulation. This technical guide provides an in-depth review of the current understanding of OLDA's mechanisms of action, summarizes key quantitative data from preclinical studies, details experimental protocols for its investigation, and visualizes its core signaling pathways.

Mechanism of Action

The primary mechanism underlying OLDA's diverse biological effects is its potent activation of the TRPV1 channel, a non-selective cation channel predominantly expressed in sensory neurons. Unlike other endogenous TRPV1 agonists like anandamide, OLDA exhibits high selectivity for TRPV1 over cannabinoid receptors, making it a more specific pharmacological tool. Activation of TRPV1 by OLDA triggers a cascade of downstream signaling events that vary depending on the tissue and physiological context.

Beyond TRPV1, OLDA has been shown to interact with other receptor systems, including G protein-coupled receptor 119 (GPR119), which is involved in glucose homeostasis, and GPR55, implicated in cancer cell apoptosis. It also modulates dopaminergic neurotransmission, contributing to its effects on locomotor activity.

Therapeutic Potential and Preclinical Data

Cardioprotection

OLDA has demonstrated significant cardioprotective effects in preclinical models of ischemia-reperfusion (I/R) injury. Its mechanism involves the activation of TRPV1 on sensory nerves in the heart, leading to the release of cardioprotective neuropeptides, calcitonin gene-related peptide (CGRP) and Substance P (SP). This signaling cascade is dependent on Protein Kinase C (PKC).

Table 1: Quantitative Data on the Cardioprotective Effects of this compound

| Parameter | Model | Treatment | Result | Reference |

| Left Ventricular Developed Pressure (LVDP) Recovery | Langendorff-perfused mouse hearts (I/R) | 2 nM OLDA | Significant improvement vs. control | |

| Left Ventricular End-Diastolic Pressure (LVEDP) | Langendorff-perfused mouse hearts (I/R) | 2 nM OLDA | Significant reduction vs. control | |

| CGRP Release | Isolated mouse hearts | 2 nM OLDA | Significant increase in WT mice, absent in TRPV1-/- mice | |

| Substance P Release | Isolated mouse hearts | 2 nM OLDA | Significant increase in WT mice, absent in TRPV1-/- mice | |

| Infarct Size | Mouse model of myocardial I/R | OLDA (dose not specified) | Reduced infarct size |

Anti-inflammatory and Immunomodulatory Effects

OLDA exhibits potent anti-inflammatory properties, primarily through a neuro-immune reflex arc. Intravenous administration of OLDA in mouse models of endotoxemia and sepsis leads to a significant, TRPV1-dependent increase in the anti-inflammatory cytokine Interleukin-10 (IL-10), while concurrently reducing levels of pro-inflammatory cytokines. This effect is mediated by the activation of TRPV1 on central nervous system neurons, which in turn modulates the systemic immune response.

Table 2: Quantitative Data on the Anti-inflammatory Effects of this compound